molecular formula C4H6F4 B14757130 1,1,3,3-Tetrafluorobutane CAS No. 625-09-2

1,1,3,3-Tetrafluorobutane

Cat. No.: B14757130
CAS No.: 625-09-2
M. Wt: 130.08 g/mol
InChI Key: GILFNDOWDFBFIH-UHFFFAOYSA-N
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Description

1,1,3,3-Tetrafluorobutane is a fluorinated alkane with the molecular formula C₄H₆F₄. It features fluorine atoms substituted at the 1st and 3rd carbon positions of the butane chain. Fluorinated alkanes are notable for their chemical stability, low flammability, and applications in refrigeration, solvents, and pharmaceutical synthesis. The symmetric placement of fluorine atoms in this compound may influence its dipole moment, boiling point, and reactivity compared to asymmetrically substituted isomers .

Properties

CAS No.

625-09-2

Molecular Formula

C4H6F4

Molecular Weight

130.08 g/mol

IUPAC Name

1,1,3,3-tetrafluorobutane

InChI

InChI=1S/C4H6F4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3

InChI Key

GILFNDOWDFBFIH-UHFFFAOYSA-N

Canonical SMILES

CC(CC(F)F)(F)F

Origin of Product

United States

Preparation Methods

1,1,3,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the fluorination of butane derivatives. For instance, the reaction of 1,1,3,3-tetrachlorobutane with hydrogen fluoride (HF) under controlled conditions can yield this compound. The reaction typically requires a catalyst, such as antimony pentachloride, and is conducted at elevated temperatures and pressures to ensure complete fluorination .

Chemical Reactions Analysis

1,1,3,3-Tetrafluorobutane undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen fluoride, catalysts like antimony pentachloride, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,1,3,3-Tetrafluorobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1,3,3-tetrafluorobutane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. For instance, in dehydrohalogenation reactions, the presence of fluorine atoms can stabilize the transition state, facilitating the removal of hydrogen fluoride .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: 1,1,1,3-Tetrafluorobutane

  • Structure : Fluorines at positions 1,1,1,3 (CAS 86884-13-1) .
  • Key Differences : The asymmetric fluorine distribution in 1,1,1,3-Tetrafluorobutane increases polarity compared to the symmetric 1,1,3,3-isomer. This may lead to higher boiling points and stronger intermolecular forces.
  • Applications : Used as intermediates or building blocks in organic synthesis .

Cyclic Derivatives: 1,1,3,3-Tetrafluorocyclobutane

  • Structure : A cyclic analog with fluorines on the cyclobutane ring .
  • Key Differences : The ring strain in cyclobutane derivatives reduces thermal stability but enhances reactivity in ring-opening reactions. Cyclic fluorocarbons often exhibit higher density and melting points than linear analogs due to restricted molecular motion .

Hydroxyl-containing Derivatives: 2,2,3,3-Tetrafluorobutane-1,4-diol

  • Structure : Contains hydroxyl groups at terminal carbons and fluorines at positions 2,2,3,3 .
  • Key Differences : Hydrogen bonding via O–H⋯O and C–H⋯F interactions dominates its molecular packing, leading to crystalline solid states. Such compounds are pivotal in designing fluorinated polymers or solvents with tailored solubility .

Shorter-chain Analogs: 1,1,1,2-Tetrafluoroethane (HFC-134a)

  • Structure : A two-carbon chain with fluorines at positions 1,1,1,2 .
  • Key Differences: Shorter chains reduce molecular weight, resulting in lower boiling points (−26°C for HFC-134a).

Branched Fluorocarbons: 1,1,1-Trifluoro-3-methylbutane

  • Structure : Branched chain with trifluoromethyl and methyl groups .
  • Key Differences : Branching lowers boiling points compared to linear isomers. The electron-withdrawing trifluoromethyl group enhances acidity of adjacent hydrogens, influencing reactivity in substitution reactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Fluorinated Compounds

Compound Molecular Formula Fluorine Positions Molecular Weight (g/mol) Key Properties
1,1,3,3-Tetrafluorobutane C₄H₆F₄ 1,1,3,3 142.08* Hypothetical: High symmetry, moderate BP
1,1,1,3-Tetrafluorobutane C₄H₆F₄ 1,1,1,3 142.08 Asymmetric, higher polarity
1,1,3,3-Tetrafluorocyclobutane C₄H₄F₄ Cyclic 1,1,3,3 140.06 High density, ring strain
2,2,3,3-Tetrafluorobutane-1,4-diol C₄H₆F₄O₂ 2,2,3,3 174.08 Crystalline, hydrogen-bonded
1,1,1,2-Tetrafluoroethane C₂H₂F₄ 1,1,1,2 102.03 BP: −26°C, refrigerant

*Calculated based on analogous compounds.

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